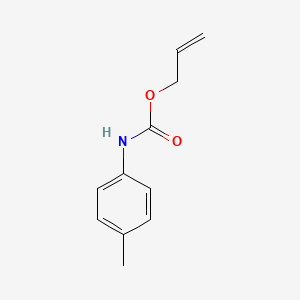
Allyl p-tolylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl p-tolylcarbamate: is an organic compound with the molecular formula C11H13NO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by an allyl group and the nitrogen atom is bonded to a p-tolyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl p-tolylcarbamate can be synthesized through the reaction of p-tolyl isocyanate with allyl alcohol. The reaction typically occurs in the presence of a solvent such as toluene and a catalyst to facilitate the process. The reaction conditions often involve moderate temperatures and controlled addition of reactants to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl p-tolylcarbamate can undergo oxidation reactions, where the allyl group is oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives, where the double bond in the allyl group is hydrogenated.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, and carbonyl compounds.
Reduction: Saturated carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allyl p-tolylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of polymers and other complex organic molecules. Its reactivity makes it a valuable building block in synthetic chemistry.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism by which allyl p-tolylcarbamate exerts its effects involves the interaction of its functional groups with various molecular targets. The allyl group can participate in electrophilic addition reactions, while the carbamate group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- Cyclohexyl p-tolylcarbamate
- Ethyl p-tolylcarbamate
- Isopropyl p-tolylcarbamate
- Methyl p-tolylcarbamate
- Phenyl p-tolylcarbamate
Comparison: Allyl p-tolylcarbamate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other similar compounds. The allyl group allows for additional chemical transformations, such as allylic oxidation and substitution, which are not possible with other carbamate derivatives. This makes this compound a versatile compound in both synthetic and industrial applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
prop-2-enyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C11H13NO2/c1-3-8-14-11(13)12-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13) |
InChI Key |
NTQQLKZDWVPTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















